Perchloric acid;1,4,7-trimethyl-1,4,7-triazonane

Description

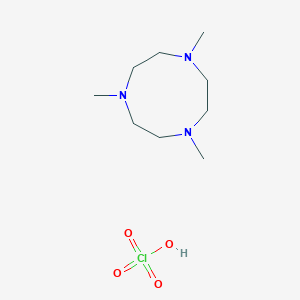

Perchloric acid;1,4,7-trimethyl-1,4,7-triazonane: is a compound that combines perchloric acid (HClO4) with 1,4,7-trimethyl-1,4,7-triazacyclononane (C9H21N3). Perchloric acid is a strong acid commonly used in analytical chemistry, while 1,4,7-trimethyl-1,4,7-triazacyclononane is a tridentate ligand known for its ability to form stable complexes with transition metals .

Properties

CAS No. |

111886-78-3 |

|---|---|

Molecular Formula |

C9H22ClN3O4 |

Molecular Weight |

271.74 g/mol |

IUPAC Name |

perchloric acid;1,4,7-trimethyl-1,4,7-triazonane |

InChI |

InChI=1S/C9H21N3.ClHO4/c1-10-4-6-11(2)8-9-12(3)7-5-10;2-1(3,4)5/h4-9H2,1-3H3;(H,2,3,4,5) |

InChI Key |

XSPWWJLDTBUEPO-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CCN(CC1)C)C.OCl(=O)(=O)=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4,7-Trimethyl-1,4,7-triazacyclononane can be synthesized through the methylation of 1,4,7-triazacyclononane (TACN) using methyl iodide in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Perchloric acid is industrially produced by the anodic oxidation of aqueous chlorine at a platinum electrode. This method avoids the formation of salts and allows for the direct production of perchloric acid .

Chemical Reactions Analysis

Types of Reactions: 1,4,7-Trimethyl-1,4,7-triazacyclononane primarily undergoes complexation reactions with metal ions. It forms stable complexes with transition metals such as silver, sodium, and potassium .

Common Reagents and Conditions:

Oxidation: Not typically involved in oxidation reactions.

Reduction: Not typically involved in reduction reactions.

Major Products: The major products formed from these reactions are metal-ligand complexes, which can have various applications in coordination chemistry .

Scientific Research Applications

Chemistry: 1,4,7-Trimethyl-1,4,7-triazacyclononane is used as a ligand in the preparation of transition metal complexes.

Biology and Medicine: The compound’s ability to form stable complexes with metal ions makes it useful in biological and medicinal research. It can be used to study metal ion transport and storage in biological systems .

Industry: In industry, perchloric acid is used in the preparation of perchlorate salts, which have applications in rocket propellants and explosives .

Mechanism of Action

The mechanism by which 1,4,7-trimethyl-1,4,7-triazacyclononane exerts its effects involves the formation of coordination complexes with metal ions. The nitrogen atoms in the ligand donate electron pairs to the metal ion, forming a stable complex. This interaction can influence the reactivity and properties of the metal ion, making it useful in various applications .

Comparison with Similar Compounds

1,4,7-Triazacyclononane (TACN): The parent compound of 1,4,7-trimethyl-1,4,7-triazacyclononane, known for forming stable complexes with metal ions.

1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: Another aza-crown ether with similar complexation properties.

Uniqueness: 1,4,7-Trimethyl-1,4,7-triazacyclononane is unique due to its methyl groups, which increase the steric bulk and influence the stability and selectivity of the metal complexes it forms. This makes it particularly useful in applications requiring specific metal-ligand interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.